2-Amino-1-(4-ethylphenyl)-1-propanone Hydrochloride
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Overview
Description
2-Amino-1-(4-ethylphenyl)-1-propanone Hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a derivative of phenylpropanone and is characterized by the presence of an amino group and an ethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-ethylphenyl)-1-propanone Hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with nitroethane to form 4-ethyl-β-nitrostyrene. This intermediate is then reduced to 2-Amino-1-(4-ethylphenyl)-1-propanone using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-ethylphenyl)-1-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Amino-1-(4-ethylphenyl)-1-propanone Hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-ethylphenyl)-1-propanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP)
- 1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC)
Uniqueness
2-Amino-1-(4-ethylphenyl)-1-propanone Hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-amino-1-(4-ethylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-9-4-6-10(7-5-9)11(13)8(2)12;/h4-8H,3,12H2,1-2H3;1H |
InChI Key |
QNYOHJFIKCSPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)N.Cl |
Origin of Product |
United States |
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